molecular formula C19H16N2O6 B11506964 {4-[3-acetyl-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

{4-[3-acetyl-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

Cat. No.: B11506964
M. Wt: 368.3 g/mol
InChI Key: IFHXSEWEQBTMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-ACETYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID is a complex organic compound that features a pyrrole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-ACETYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine moiety. The phenoxyacetic acid group is then attached through a series of coupling reactions. Specific reaction conditions, such as the use of dry dichloromethane (DCM) and lutidine, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-ACETYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{4-[3-ACETYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action for 2-{4-[3-ACETYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[3-ACETYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

2-[4-(3-acetyl-4-hydroxy-5-oxo-2-pyridin-3-yl-2H-pyrrol-1-yl)phenoxy]acetic acid

InChI

InChI=1S/C19H16N2O6/c1-11(22)16-17(12-3-2-8-20-9-12)21(19(26)18(16)25)13-4-6-14(7-5-13)27-10-15(23)24/h2-9,17,25H,10H2,1H3,(H,23,24)

InChI Key

IFHXSEWEQBTMCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)C3=CC=C(C=C3)OCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.